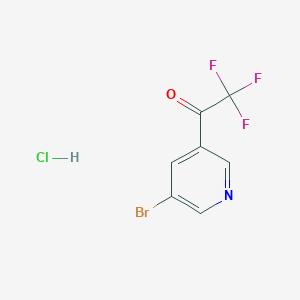
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride
Overview
Description
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride, also known as 5-Bromo-2,2,2-trifluoroethyl pyridinium chloride, is an organobromine compound used in a variety of scientific research applications. It is an important reagent for the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic compounds. The compound is also used as a catalyst in organic reactions.
Scientific Research Applications
Synthesis and Biological Activity
- Antifungal and Antibacterial Activity : A derivative of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride was synthesized and evaluated for its antibacterial and antifungal activities. The study found that some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Sujatha, Shilpa, & Gani, 2019).
Chemical Synthesis and Applications
Chemoenzymatic Synthesis : The compound was used in the chemoenzymatic synthesis of an Odanacatib precursor, involving a palladium-catalyzed cross-coupling reaction followed by bioreduction using alcohol dehydrogenases (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Amination Reactions : The compound was involved in amination reactions, specifically the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex. This process yielded high chemoselectivity and isolated yield, indicating its potential in organic synthesis (Ji, Li, & Bunnelle, 2003).
Material Science and Engineering
- Synthesis of Fluorine Compounds : Research on the synthesis of fluorine compounds involved an unusual Grignard reaction with ketones, demonstrating the versatility of this compound in the field of material science (Takagi et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO.ClH/c8-5-1-4(2-12-3-5)6(13)7(9,10)11;/h1-3H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBFCATUZMLWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1883347-28-1 | |
| Record name | Ethanone, 1-(5-bromo-3-pyridinyl)-2,2,2-trifluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883347-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



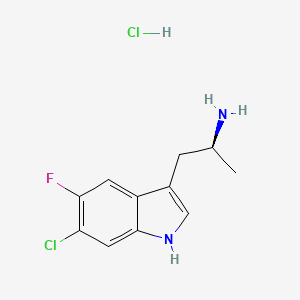


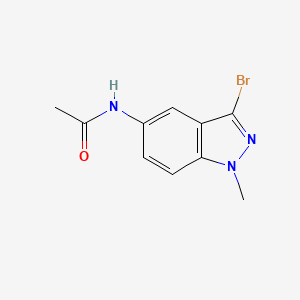
![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
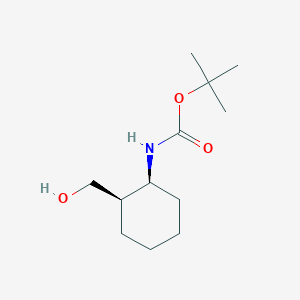
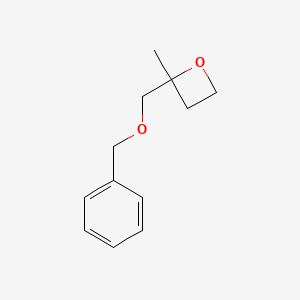

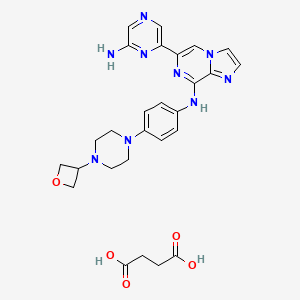
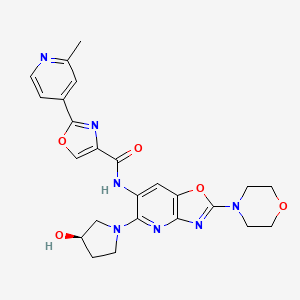
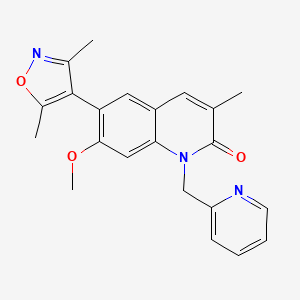
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)
![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)